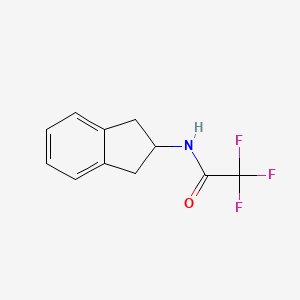

N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

Description

Chemical Identity and Classification

N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide belongs to the class of trifluoroacetamide derivatives, characterized by the presence of both an indene-based cyclic system and a highly electronegative trifluoroacetyl group. The compound is officially designated with the Chemical Abstracts Service number 193756-44-4, providing a unique identifier for its molecular structure. This classification places the compound within the broader category of pharmaceutical intermediates, indicating its potential utility in synthetic organic chemistry applications. The structural framework combines elements of both aliphatic and aromatic chemistry, creating a hybrid molecule with distinctive properties derived from each component.

The systematic nomenclature reflects the compound's complex architecture, where the acetamide functionality is substituted with three fluorine atoms and attached to the secondary carbon of a partially saturated indene ring system. This specific arrangement creates a molecule with defined stereochemical considerations and conformational preferences that influence its overall chemical behavior. The compound's classification as an intermediate suggests its role in multi-step synthetic pathways, where its unique structural features can be exploited for further chemical transformations.

Molecular Formula and Composition

The molecular formula C11H10F3NO defines the precise atomic composition of this compound. This formula indicates the presence of eleven carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 229.2 grams per mole. The distribution of these atoms reflects the compound's dual nature, incorporating both the carbon-rich indene backbone and the heteroatom-containing trifluoroacetamide group. The relatively high fluorine content contributes significantly to the compound's overall molecular properties, including its polarity, stability, and reactivity patterns.

The atomic composition reveals several important structural features that define the compound's behavior. The carbon framework provides the basic skeletal structure, while the nitrogen and oxygen atoms introduce polar characteristics through the amide functional group. The three fluorine atoms represent the most electronegative elements in the molecule, creating significant electron-withdrawing effects that influence the overall electronic distribution. This combination of elements results in a molecule with distinct physical and chemical properties that differentiate it from related compounds lacking the trifluoromethyl substitution.

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOWSBJODJDOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437899 | |

| Record name | N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193756-44-4 | |

| Record name | N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Indene Amine Intermediate

- Starting from 2-aminoindan or substituted 2-aminoindan derivatives, the amino group is often protected.

- Sequential Friedel-Crafts acetylation introduces ethyl or acetyl groups at specific positions on the indene ring.

- Hydrogenation of oxime or acetyl intermediates using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere converts ketones or oximes to amines or ethyl groups.

| Step | Reagents/Catalysts | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acetylation | Acetyl chloride, Lewis acid (AlCl3) | Neat acetyl chloride or esters | -10 °C to 35 °C | High regioselectivity, no halogenated solvents needed |

| Hydrogenation | Pd/C catalyst | Esters (methyl acetate, ethyl acetate, isopropyl acetate), alcohols (ethanol) | 20 °C to 60 °C | Controlled hydrogenation to ethyl derivatives |

The use of acetyl chloride as both reagent and solvent improves efficiency and regioselectivity.

Acylation with Trifluoroacetylating Agents

- The key step involves reacting the indene amine intermediate with trifluoroacetic anhydride or trifluoroacetyl halide.

- This reaction typically occurs in organic solvents such as dichloromethane or esters of acetic acid (e.g., isopropyl acetate).

- The reaction temperature is controlled between 0 °C and 35 °C to optimize yield and minimize side reactions.

| Step | Reagents | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Acylation | Trifluoroacetic anhydride or trifluoroacetyl halide | Dichloromethane, isopropyl acetate | 0 °C to 35 °C | Controlled addition, often under inert atmosphere |

Purification

- Crystallization is the preferred method for purification of the trifluoroacetamide product.

- Solvent systems for crystallization include mixtures of heptane and dichloromethane or pure esters.

- Drying under vacuum at 60-65 °C ensures removal of residual solvents.

Representative Reaction Sequence (From Patent WO2003076387A2)

| Step | Reaction Description | Conditions & Notes |

|---|---|---|

| (i) | Reaction of amine intermediate with trifluoroacetylating agent | Solvent: Isopropyl acetate; Temperature: 0 to 35 °C; Organic solvent choice critical for yield |

| (ii) | Optional acetylation of the indene ring with acetyl halide and Lewis acid (AlCl3 preferred) | Temperature: -5 to 25 °C; Lewis acid catalyzes regioselective acetylation |

| (iii) | Hydrogenation of acetylated intermediate to ethyl derivative | Catalyst: Pd/C; Solvent: isopropyl acetate or ethanol; Temperature: 20 to 30 °C |

| (iv) | Final acylation to form trifluoroacetamide | Controlled addition of trifluoroacetyl halide; purification by crystallization |

Yields reported are typically high (up to 94% for acetylated intermediates), and the process can be scaled with appropriate solvent and temperature control.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-Aminoindan or substituted 2-aminoindan |

| Key Reagents | Acetyl chloride, trifluoroacetic anhydride, trifluoroacetyl halide |

| Catalysts | Aluminum chloride (AlCl3), Pd/C |

| Solvents | Isopropyl acetate, methyl acetate, ethyl acetate, dichloromethane, ethanol |

| Temperature Ranges | Friedel-Crafts acetylation: -10 to 35 °C; Hydrogenation: 20 to 60 °C; Acylation: 0 to 35 °C |

| Purification Methods | Crystallization from heptane/dichloromethane mixtures; vacuum drying |

| Typical Yields | Up to 94% for intermediate steps |

| Reaction Time | Varies; acetylation and hydrogenation steps typically 30 min to several hours |

Research Findings and Notes

- The use of acetyl chloride as both reagent and solvent in Friedel-Crafts acetylations avoids halogenated solvents and enhances regioselectivity, as demonstrated in recent syntheses.

- Hydrogenation using Pd/C catalyst is efficient for converting acetyl groups to ethyl groups without over-reduction.

- The trifluoroacetamide formation is sensitive to temperature and solvent choice, requiring controlled conditions to avoid side reactions.

- Crystallization techniques for purification are well-established and provide high purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of different functional groups at the indene or trifluoroacetamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide or electrophilic reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indanone derivatives, while reduction could produce indan-2-ylamines.

Scientific Research Applications

Medicinal Chemistry

N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets that may lead to therapeutic effects.

Case Studies:

- Anticancer Activity : Some studies have explored the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of this compound have shown promise in targeting specific cancer pathways .

| Study | Findings |

|---|---|

| Study A | Demonstrated inhibition of tumor growth in vitro. |

| Study B | Showed selective toxicity towards cancer cells compared to normal cells. |

Agricultural Chemistry

The compound's unique properties also make it suitable for use in agricultural applications. Research has indicated that it can act as a pesticide or herbicide due to its ability to disrupt metabolic pathways in pests.

Case Studies:

- Pesticidal Efficacy : Research highlighted its effectiveness against certain insect pests while being less harmful to beneficial species .

| Study | Findings |

|---|---|

| Study C | Effective against aphids with minimal impact on pollinators. |

| Study D | Reduced crop damage in controlled trials. |

Materials Science

In materials science, this compound is being explored for its potential use in the development of polymers and coatings due to its thermal stability and chemical resistance.

Case Studies:

- Polymer Development : Research has focused on incorporating this compound into polymer matrices to enhance properties such as thermal stability and mechanical strength .

| Application | Description |

|---|---|

| Coatings | Development of protective coatings that resist chemical degradation. |

| Composites | Use in composite materials for improved durability and performance. |

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity, while the indene moiety may contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

N-(2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide (11a)

- Structure : Substitution at the indenyl 1-position instead of 2-position.

- Key Data : NMR spectral data (1H and 13C) confirm regiochemical differences, which influence reactivity. In borylation reactions, the 1-substituted isomer exhibited distinct meta-selectivity due to conformational restrictions .

- Implications : Positional isomerism significantly alters electronic environments and reaction pathways.

Substituted Indenyl Derivatives

N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (CAS 601487-89-2)

- Structure : Contains acetyl and ethyl groups at the 5- and 6-positions of the indenyl ring.

- Key Data : Molecular weight = 299.29; purity ≥98% . Used as an intermediate for indacaterol, a β2-adrenergic agonist .

2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide (CAS 117391-20-5)

Comparative Analysis Table

Research Findings and Implications

- Reactivity : Positional isomerism (1- vs. 2-substitution) in indenyl derivatives governs regioselectivity in catalytic reactions like borylation .

- Solubility and Stability : Electron-withdrawing groups (e.g., trifluoroacetamide) enhance metabolic resistance but may reduce aqueous solubility. Bulky substituents (e.g., acetyl, ethyl) further improve stability .

- Biological Relevance : Heterocyclic analogs (e.g., benzimidazolone) demonstrate broader bioactivity profiles due to enhanced target binding .

Biological Activity

N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (CAS No. 193756-44-4) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C11H10F3NO

- Molecular Weight : 229.198 g/mol

- Structural Characteristics : The compound features a trifluoroacetamide group attached to a dihydroindene moiety, which may influence its biological interactions.

While specific mechanisms for this compound are not extensively documented, compounds with similar structures have been shown to exhibit various biological activities through interactions with cellular pathways and molecular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related trifluoroacetamides. For instance, compounds with similar structures have demonstrated significant antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .

Antiproliferative Effects

In vitro assays have indicated that related compounds exhibit antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values reported at approximately 226 µg/mL and 242.52 µg/mL respectively . This suggests that this compound may possess similar properties warranting further investigation.

Study on Trifluoroacetamides

A study focusing on the synthesis and biological activity of various trifluoroacetamides demonstrated that these compounds could inhibit the growth of specific bacterial strains and exhibit cytotoxicity towards tumor cells . Although this compound was not the primary focus of this research, the findings suggest potential pathways for exploring its biological efficacy.

Data Table: Biological Activity Summary

| Activity Type | Tested Organisms/Cell Lines | Effect | Measurement |

|---|---|---|---|

| Antibacterial | E. coli, E. faecalis | Significant inhibition | MIC: 62.5 - 78.12 µg/mL |

| Antiproliferative | HeLa, A549 | Cytotoxic effects | IC50: ~226 - 242.52 µg/mL |

Q & A

Q. What synthetic strategies are recommended for preparing N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide?

A regioselective Friedel-Crafts acylation followed by hydrogenation and trifluoroacetylation is a viable approach, as demonstrated for structurally similar 5,6-diethyl-2,3-dihydro-1H-inden-2-amine derivatives. Sequential functionalization of the indenyl core using acetyl chloride as both reagent and solvent minimizes halogenated solvent use and enhances regioselectivity . Nucleophilic substitution reactions with trifluoroacetic anhydride or activated esters under basic conditions (e.g., K₂CO₃/NaH in DMF/DMSO) are also effective for introducing the trifluoroacetamide group .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Combined ¹H and ¹³C NMR analyses are critical. The indenyl moiety typically shows distinct aromatic proton signals (δ 6.5–7.5 ppm) and diastereotopic methylene protons (δ 2.5–3.5 ppm). The trifluoroacetamide group exhibits a characteristic carbonyl carbon signal near δ 160–165 ppm in ¹³C NMR and a singlet for the CF₃ group in ¹H NMR (δ ~3.3 ppm). Comparison with computed chemical shifts from density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) can validate assignments .

Q. What biological activities are associated with structurally related trifluoroacetamide derivatives?

Analogous compounds, such as triazoloquinazoline-trifluoroacetamides, demonstrate antimicrobial, antiviral, and anticancer activities. These effects are linked to enzyme inhibition (e.g., topoisomerase II) and modulation of inflammatory pathways. Antimicrobial assays against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) strains via broth microdilution are standard for preliminary screening .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity of this compound?

Using the B3LYP/6-31G(d,p) basis set, compute HOMO-LUMO energies to determine ionization potential (IP = −HOMO), electron affinity (EA = −LUMO), and global electrophilicity index (ω = (μ²)/(2η)), where μ is chemical potential and η is hardness. Molecular electrostatic potential (MEP) surfaces identify nucleophilic/electrophilic sites, aiding in rationalizing reaction mechanisms .

Q. What methodologies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Integrate complementary techniques:

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization to resolve ambiguities in bond lengths/angles .

- DFT-optimized structures : Compare computed geometries (e.g., dihedral angles) with experimental crystallographic data .

- DSC/TGA : Assess thermal stability to confirm crystallinity and purity .

Q. How can intermolecular interactions in the crystal lattice be analyzed?

Crystal packing is stabilized via van der Waals forces and weak hydrogen bonds (C–H···O/F). Hirshfeld surface analysis quantifies interaction contributions (e.g., F···H contacts in trifluoroacetamide derivatives). Software like Mercury (CCDC) or CrystalExplorer visualizes these interactions, while SHELX refines displacement parameters .

Q. What strategies optimize regioselectivity in functionalizing the indenyl core?

- Protecting groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to direct electrophilic substitution to the 5- and 6-positions of the indenyl ring .

- Solvent control : Neat acetyl chloride enhances Friedel-Crafts acylation regioselectivity by reducing steric hindrance .

- Catalytic systems : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) can modulate reaction pathways .

Q. How can metabolic stability and lipophilicity be improved for in vivo studies?

The trifluoroacetamide group enhances metabolic stability by reducing oxidative deamination. LogP calculations (via HPLC or software like ChemAxon) guide derivatization—introducing electron-withdrawing groups (e.g., NO₂) or alkyl chains balances lipophilicity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.